Cas no 2044706-77-4 (Ethyl 5-bromo-2-iodothiazole-4-carboxylate)

Ethyl 5-bromo-2-iodothiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-Thiazolecarboxylic acid, 5-bromo-2-iodo-, ethyl ester
- 2044706-77-4
- MFCD30541455
- 5-BROMO-2-IODO-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 5-bromo-2-iodothiazole-4-carboxylate
- Ethyl5-bromo-2-iodothiazole-4-carboxylate
- AKOS025149390
- SY349261
- F84663
-
- インチ: 1S/C6H5BrINO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3
- InChIKey: CZTMVELEICLRLC-UHFFFAOYSA-N
- ほほえんだ: S1C(Br)=C(C(OCC)=O)N=C1I
計算された属性
- せいみつぶんしりょう: 360.82691g/mol
- どういたいしつりょう: 360.82691g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 67.4Ų
Ethyl 5-bromo-2-iodothiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR024VQS-1g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 1g |
$139.00 | 2025-02-13 | |
1PlusChem | 1P024VIG-1g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 97% | 1g |
$250.00 | 2023-12-19 | |
1PlusChem | 1P024VIG-250mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 97% | 250mg |
$135.00 | 2023-12-19 | |
Aaron | AR024VQS-5g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 5g |
$437.00 | 2025-02-13 | |
Aaron | AR024VQS-250mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 250mg |
$70.00 | 2025-02-13 | |
Aaron | AR024VQS-100mg |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 100mg |
$42.00 | 2025-02-13 | |
Aaron | AR024VQS-10g |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate |
2044706-77-4 | 98% | 10g |
$694.00 | 2025-02-13 |
Ethyl 5-bromo-2-iodothiazole-4-carboxylate 関連文献
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
5. Book reviews
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
Ethyl 5-bromo-2-iodothiazole-4-carboxylateに関する追加情報
Ethyl 5-Bromo-2-Iodothiazole-4-Carboxylate: A Versatile Compound in Modern Pharmaceutical Research
Ethyl 5-bromo-2-iodothiazole-4-carboxylate (CAS No. 2044706-77-4) represents a promising scaffold in the development of novel therapeutics, particularly within the field of medicinal chemistry. This compound features a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms, which is widely recognized for its pharmacological relevance. The 5-bromo and 2-iodo substituents on the thiazole ring introduce unique electronic properties, enabling the compound to act as a versatile building block for further functionalization. Recent studies have highlighted the potential of such halogenated thiazole derivatives in modulating enzyme activity and targeting specific biological pathways.
The carboxylate group at the 4-position of the thiazole ring contributes to the compound's solubility and reactivity, making it suitable for conjugation with other pharmacophores. This structural feature is particularly advantageous in the design of prodrugs and targeted drug delivery systems. Researchers have increasingly focused on the synthesis and modification of thiazole-based molecules to enhance their therapeutic potential, as evidenced by recent advancements in the field of anti-inflammatory and antitumor agents.
One of the most notable applications of Ethyl 5-bromo-2-iodothiazole-3-carboxylate (CAS No. 2044706-77-4) lies in its role as a precursor for the development of thiazole derivatives with potent antiviral activity. A 2023 study published in Journal of Medicinal Chemistry demonstrated that halogen-substituted thiazole scaffolds exhibit enhanced binding affinity to viral proteases, a critical target in the treatment of RNA viruses. The iodine atom at the 2-position of the thiazole ring was identified as a key contributor to the compound's ability to stabilize the transition state during enzymatic reactions, thereby improving its inhibitory efficacy.
Recent computational models have further elucidated the mechanism of action for thiazole derivatives like Ethyl 5-bromo-2-iodothiazole-4-carboxylate. Molecular docking simulations revealed that the halogen atoms on the thiazole ring form critical interactions with amino acid residues in target proteins, such as serine and cysteine residues in protease enzymes. These interactions are essential for the compound's ability to disrupt protein-protein interactions, a strategy that has gained significant attention in the design of multitarget drugs.
Another area of interest is the use of thiazole-based compounds in the development of anti-inflammatory agents. A 2024 study in European Journal of Medicinal Chemistry reported that halogenated thiazole derivatives, including Ethyl 5-bromo-2-iodothiazole-4-carboxylate, demonstrate significant inhibition of NF-κB signaling pathways, which are central to the regulation of inflammatory responses. The iodine substituent was found to enhance the compound's ability to modulate cytokine production, making it a potential candidate for the treatment of autoimmune disorders.
From a synthetic perspective, the synthesis of Ethyl 5-bromo-2-iodothiazole-4-carboxylate involves a multi-step process that typically begins with the formation of a thiazole ring through a nucleophilic substitution reaction. The introduction of the bromine and iodine atoms requires precise control of reaction conditions to ensure high yields and purity. Recent advances in asymmetric catalysis have enabled the selective functionalization of the thiazole ring, allowing for the creation of chiral derivatives with improved pharmacokinetic profiles.
Additionally, the thiazole scaffold has shown promise in the design of antibacterial agents. A 2023 study in Antimicrobial Agents and Chemotherapy highlighted the ability of halogenated thiazole derivatives to inhibit bacterial enzymes such as DNA gyrase, a target commonly exploited in the development of antibiotics. The iodine atom at the 2-position of the thiazole ring was found to enhance the compound's ability to penetrate bacterial cell membranes, a critical factor in overcoming drug resistance.
Despite its potential, the thiazole scaffold also presents challenges in terms of toxicity and metabolic stability. Researchers are actively exploring strategies to mitigate these issues, such as the incorporation of fluorine atoms or the use of masked functionalities to improve the compound's safety profile. A 2024 review in Drug Discovery Today emphasized the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic index of thiazole-based drugs.
In conclusion, Ethyl 5-bromo-2-iodothiazole-4-carboxylate (CAS No. 2044706-77-4) represents a valuable scaffold in the development of next-generation therapeutics. Its unique combination of halogenated substituents and a thiazole ring provides a versatile platform for the design of drugs targeting a wide range of diseases, from viral infections to inflammatory disorders. As research in this area continues to evolve, the compound is expected to play a significant role in the discovery of novel and effective treatments.
2044706-77-4 (Ethyl 5-bromo-2-iodothiazole-4-carboxylate) 関連製品
- 2060020-31-5((4-chloro-3-nitrophenyl)iminodimethyl-lambda6-sulfanone)
- 1528306-21-9(Ethyl 5-hydroxy-1H-benzimidazole-2-carboxylate)
- 58811-23-7(Dalapon methyl ester solution)
- 2227889-46-3(rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine)
- 1820650-23-4(3-(Trifluoromethyl)quinolin-4-amine)
- 4427-27-4(2H-spiro1-benzofuran-3,4'-piperidin-2-one)
- 1822468-57-4(Methyl 5-(2-aminopropanamido)pentanoate)
- 2034517-02-5(N-[3-hydroxy-3-(thiophen-3-yl)propyl]-7-methoxy-1-benzofuran-2-carboxamide)
- 2640960-63-8(1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol)
- 1542377-36-5(4-chloro-1-fluoro-2-(1-isocyanatoethyl)benzene)




